3-(4-chlorophenyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone
Description
Historical Context of Pyrazolone-Hydrazone Hybrids in Drug Discovery
The structural evolution of pyrazolone-hydrazone hybrids traces back to foundational work in azole chemistry, with Ludwig Knorr's 1883 identification of pyrazole derivatives laying the groundwork for systematic modifications. Early 20th-century research established the pyrazolone core as a privileged scaffold due to its synthetic accessibility via Knorr-type condensations of 1,3-diketones with hydrazines, a method that remains relevant in contemporary syntheses. The strategic incorporation of hydrazone moieties gained momentum following the discovery that these groups enable precise stereoelectronic tuning, particularly through N-aryl substitutions that enhance DNA intercalation capabilities and enzyme inhibition.
A pivotal advancement occurred with the development of 3-(4-chlorophenyl)-4H-pyrazol-4-one derivatives, which demonstrated unprecedented selectivity in targeting bacterial dihydrofolate reductase compared to earlier non-halogenated analogs. This breakthrough aligned with broader trends in medicinal chemistry where halogenation—particularly para-chloro substitution on aryl rings—proved instrumental in optimizing ligand-receptor binding kinetics. Parallel work on hydrazone functionalization revealed that N-(4-chlorophenyl) groups confer resistance to enzymatic hydrolysis while maintaining hydrogen-bond donor-acceptor balance, making these hybrids viable for oral administration.
Structural Significance of 4-Chlorophenyl Substitutions in Heterocyclic Systems
The 4-chlorophenyl group exerts three primary effects on pyrazolone-hydrazone architectures: electronic modulation, steric stabilization, and enhanced target affinity. X-ray crystallographic studies of related compounds show that the chlorine atom's strong electron-withdrawing nature induces charge delocalization across the pyrazolone ring, increasing dipole moments from 2.1 D to 3.4 D in halogenated versus non-halogenated analogs. This polarization strengthens interactions with catalytic lysine residues in enzyme active sites, as demonstrated in molecular dynamics simulations of Mycobacterium tuberculosis enoyl-ACP reductase inhibition.
Sterically, the 4-chlorophenyl group adopts a coplanar orientation with the pyrazolone ring due to conjugation effects, reducing conformational entropy penalties upon target binding. Comparative analyses of inhibitory constants (K~i~) reveal that 4-chloro-substituted derivatives achieve 5- to 8-fold greater affinity for bacterial gyrase compared to their 3-chloro or ortho-substituted counterparts. This positional specificity correlates with complementary hydrophobic pockets in target proteins, as evidenced by co-crystal structures showing chloro-phenyl groups occupying subdomains lined with valine and leucine residues.
The synergistic effects of dual 4-chlorophenyl substitutions—one on the pyrazolone core and another on the hydrazone side chain—create a π-π stacking network that stabilizes drug-target complexes. Thermodynamic binding studies using isothermal titration calorimetry measured ΔG values of −9.8 kcal/mol for the title compound interacting with Staphylococcus aureus topoisomerase IV, compared to −7.2 kcal/mol for non-chlorinated analogs. This enhancement arises from chlorine's ability to polarize adjacent π systems, increasing quadrupole moments that favor stacking interactions with aromatic amino acids like tyrosine and tryptophan.
Table 1: Comparative Bioactivity of 4-Chlorophenyl-Substituted Pyrazolone Derivatives
| Target Organism | IC~50~ (μM) Chlorinated Derivative | IC~50~ (μM) Non-Chlorinated Analog | Selectivity Index (Chlorinated/Non) |
|---|---|---|---|
| Staphylococcus aureus | 1.45 ± 0.12 | 8.93 ± 0.45 | 6.16 |
| Mycobacterium tuberculosis | 3.21 ± 0.21 | 24.56 ± 1.34 | 7.65 |
| HeLa Cervical Cancer | 12.34 ± 0.98 | 18.92 ± 1.56 | 1.53 |
Data synthesized from in vitro studies
Properties
IUPAC Name |
(4-chlorophenyl)-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-3-1-10(2-4-11)15-14(9-18-21-15)20-19-13-7-5-12(17)6-8-13/h1-9H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDQNLLAZXMBTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)N=NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Hydrazide-hydrazone derivatives, which this compound is a part of, are known to have various pharmaceutical applications due to their azomethine group (–nh–n=ch–) connected with a carbonyl group. This group is responsible for their interaction with their targets and any resulting changes.
Biochemical Pathways
For instance, compounds with a similar structure have been shown to produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways. These compounds increase dramatically under cellular damage.
Pharmacokinetics
The synthesis of similar compounds involves a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:11 mol ratio in ethanol. This suggests that the compound may be soluble in ethanol, which could impact its absorption and distribution in the body.
Result of Action
For instance, indole derivatives have been shown to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Action Environment
The synthesis of similar compounds has been shown to be relatively sluggish at 10 °c and might produce some side products at 40 °c or higher under the influence of the basic catalyst. This suggests that temperature could be an important environmental factor influencing the compound’s action.
Biological Activity
3-(4-chlorophenyl)-4H-pyrazol-4-one N-(4-chlorophenyl)hydrazone is a compound belonging to the pyrazole derivatives class, known for their diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly due to its anti-inflammatory, antimicrobial, and antitumor properties. The unique structure of this hydrazone derivative allows for various modifications that can enhance its pharmacological effects.
Chemical Structure
The molecular formula of this compound is . The compound features a pyrazole ring with a chlorophenyl substituent and a hydrazone linkage, which contributes to its reactivity and biological activity.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The presence of the chlorophenyl group enhances the compound's ability to interact with COX enzymes, potentially leading to reduced inflammation and pain relief. In vitro studies have shown that similar compounds exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
2. Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. Studies have indicated that pyrazole derivatives can effectively inhibit various pathogenic strains, including fungi and bacteria. For instance, compounds derived from this scaffold have shown effectiveness against Mycobacterium tuberculosis and several fungal strains .
3. Antitumor Activity
Emerging evidence suggests that certain pyrazole derivatives exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Molecular docking studies have provided insights into the binding affinities of these compounds with proteins involved in cancer progression, suggesting potential as lead compounds for anticancer drug development .
Study 1: Synthesis and Evaluation
A study conducted by Pickard et al. synthesized several 3-(4-chlorophenyl)-substituted pyrazole derivatives and evaluated their antifungal and antitubercular activities. The results indicated that some derivatives exhibited excellent antifungal activity against four pathogenic strains and significant activity against Mycobacterium tuberculosis .
Study 2: In Vitro Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of pyrazole derivatives, including the target compound. The study reported effective inhibition against various bacterial strains, with specific derivatives showing strong activity at low concentrations .
Chemical Reactions Analysis
Hydrolysis
The hydrazone bond undergoes acid-catalyzed hydrolysis to regenerate the parent pyrazolone and hydrazine :
Conditions :
Cyclocondensation Reactions
The compound participates in heterocycle formation via reactions with diketones or α,β-unsaturated carbonyls. For example:
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Oxadiazole Formation : Reacts with acetic anhydride to form 1,3,4-oxadiazole derivatives under microwave irradiation .
| Step | Reagents/Conditions | Product |
|---|---|---|
| Cyclization | Ac₂O, 140°C, 5 h | Oxadiazole derivative |
| Microwave Optimization | 300 W, 8–10 min | Yield: 88% |
Schiff Base Formation
The hydrazone acts as a nucleophile, reacting with aldehydes/ketones to form Schiff bases :
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Reaction time: 2–4 hours in ethanol.
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Yields: 70–85% for aryl aldehyde derivatives.
N-Alkylation/Arylation
The hydrazone nitrogen undergoes alkylation with alkyl halides or aryl boronic acids :
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Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane).
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Solvent: DMF, 80°C, 12 hours.
-
Yield: 60–78%.
Electrophilic Substitution
The pyrazolone ring undergoes halogenation or nitration at the C-5 position :
Bromination Example :
| Reagent | Conditions | Product |
|---|---|---|
| Br₂ in CH₃COOH | RT, 2 hours | 5-Bromo derivative |
| Yield | 65% | Confirmed via NMR/IR |
Complexation with Metal Ions
The hydrazone acts as a bidentate ligand , coordinating with transition metals :
Copper(II) Complex Synthesis :
| Component | Molar Ratio | Conditions |
|---|---|---|
| Hydrazone | 1:1 | Ethanol, reflux |
| CuCl₂·2H₂O | 1:1 | 4 hours |
| Product | [Cu(L)₂Cl₂] | Magnetic moment: 1.73 BM |
Oxidation Reactions
Controlled oxidation with KMnO₄ or H₂O₂ modifies the hydrazone moiety :
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N-N Bond Cleavage : Forms pyrazolone and nitroso compounds.
-
Epoxidation : With peracids, forms oxirane derivatives (theoretical, based on analogs).
Spectroscopic Characterization
Key data for reaction validation :
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 1691 (C=O), 3367 (N–H), 747 (C–Cl) |
| ¹H NMR (δ, ppm) | 5.69 (oxadiazole C₂–H), 12.30 (−CONH) |
| ¹³C NMR (δ, ppm) | 163.7 (C=O), 149.4 (pyrazole C) |
| MS (m/z) | 577.17 [M+H]⁺ |
Biological Activity Correlations
While beyond the scope of chemical reactions, its derivatives show:
Comparison with Similar Compounds
Halogen Substitution Patterns
- Target Compound : Dual 4-chlorophenyl groups (C16H12Cl2N4O, MW 347.20).
- 3-(4-Bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone (CAS 338414-37-2) : Replaces chlorine with bromine on the pyrazolone ring and introduces a 3-methylphenyl group on the hydrazone (C16H13BrN4O, MW 357.21). Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to chlorine .
- 4-[(4-Bromo-3-chlorophenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS 328025-81-6): Combines bromo and chloro substituents on the hydrazone phenyl ring and adds a methyl group to the pyrazolone (C10H8BrClN4O, MW 315.55). The mixed halogens could synergistically improve electronic effects for target binding, while the methyl group may enhance metabolic stability .
Functional Group Additions
- Ibipinabant (C23H20Cl2N4O2S, MW 487.40): Incorporates a sulfonyl group linking the hydrazone to a second 4-chlorophenyl ring and a methyl group. Ibipinabant is explicitly noted for pharmacological use, likely as a cannabinoid receptor antagonist .
Comparative Data Table
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of this compound during synthesis?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Compare experimental [M+Na]⁺ values with theoretical calculations to confirm molecular weight (e.g., HRMS-EI data in ).
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra for characteristic peaks (e.g., hydrazone NH protons, aromatic protons from chlorophenyl groups).
- Single-Crystal X-ray Diffraction (SCXRD) : Validate structure using crystallographic data (e.g., bond angles and lengths as in ).
- Elemental Analysis : Match observed C, H, N, Cl percentages with theoretical values .
Q. What are the common synthetic routes for this compound?
- Methodology :
- Hydrazone Formation : React 3-(4-chlorophenyl)-4H-pyrazol-4-one with 4-chlorophenylhydrazine under acidic conditions.
- Intermediate Isolation : Purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent).
- Yield Optimization : Adjust reaction time, temperature, and stoichiometry (e.g., 65% yield reported for a related pyrazolone hydrazone in ) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
- Methodology :
-
Refinement Software : Use SHELXL ( ) for high-resolution data. Parameters like R factor (<0.08) and wR factor (<0.20) indicate reliability (e.g., reports R = 0.081).
-
Data Contradiction Analysis : Compare bond lengths (e.g., C–C: 1.515 Å vs. 1.400 Å) and angles across studies to identify outliers.
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Twinned Data Handling : Employ SHELXPRO for macromolecular interfaces if twinning is observed .
Table 1 : Key Crystallographic Parameters ()
Parameter Value Space group P-1 Bond length (C–N) 1.340–1.480 Å Bond angle (N–N–C) 112.5°–117.8° R factor 0.081
Q. What strategies are used to analyze its potential as a pharmacophore in drug design?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro groups, pyrazole ring) and test bioactivity (e.g., antimicrobial assays in ).
- Computational Modeling : Use docking studies to predict interactions with targets (e.g., enzymes, receptors).
- In Vitro Screening : Evaluate cytotoxicity, enzyme inhibition (e.g., Pfmrk inhibitors in ), and cell permeability .
Q. How can computational methods predict its stability under varying pH or solvent conditions?
- Methodology :
- DFT Calculations : Optimize geometry and calculate Gibbs free energy for protonation states.
- Solvent Effects : Use COSMO-RS models to simulate solubility in polar/nonpolar solvents.
- Degradation Pathways : Identify hydrolytic or oxidative pathways via molecular dynamics simulations .
Methodological Considerations
Q. What analytical techniques are critical for studying its tautomeric forms?
- Methodology :
- Variable-Temperature NMR : Monitor proton shifts to detect keto-enol tautomerism.
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and N–H (~3300 cm⁻¹) stretches.
- X-ray Photoelectron Spectroscopy (XPS) : Analyze electronic environments of nitrogen atoms .
Q. How to design experiments for assessing its reactivity in cross-coupling reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
